3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine
Description
Properties
IUPAC Name |
3-fluoro-4-(2-morpholin-4-ylethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2/c13-11-9-10(14)1-2-12(11)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUJVESLTLHNHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine involves several steps. One common synthetic route includes the reaction of 3-fluoro-4-nitrophenol with 2-(4-morpholinyl)ethanol under specific conditions to form the intermediate 3-fluoro-4-[2-(4-morpholinyl)ethoxy]nitrobenzene. This intermediate is then reduced to yield the final product, this compound . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of various biochemical reagents and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Heterocyclic Moieties
3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline
- Heterocycle : Pyrrolidine (5-membered ring with one nitrogen).
- Molecular Formula : C₁₂H₁₇FN₂O.
- Molar Mass : 224.27 g/mol .
- Applications: Not explicitly stated but likely used in less polar drug intermediates.
3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine
- Heterocycle : Piperidine (6-membered ring with one nitrogen).
- Molecular Formula : C₁₃H₁₈FN₂O.
- Molar Mass : ~253.30 g/mol .
3-Fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline
Fluorination Patterns and Pharmacological Impact
2,3-Difluoro-4-(2-morpholin-4-ylethoxy)phenyl Derivatives
- Example : Compounds in EP 4 374 877 A2 (e.g., Example 313) .
- Key Features :
- Dual Fluorination : The 2,3-difluoro substitution on the benzene ring increases electron-withdrawing effects, enhancing stability and receptor affinity.
- Applications : These derivatives are integrated into complex molecules (e.g., pyridazine-carboxamides) targeting kinases or inflammatory pathways.
Research Findings and Patent Insights
- Enhanced Bioactivity: Difluoro-morpholinyl ethoxy derivatives (e.g., Example 313) exhibit superior target binding in kinase inhibitors compared to mono-fluoro analogs, attributed to increased electronic effects and steric complementarity .
- Synthetic Utility: Morpholine-containing analogs are preferred in oxazolidinone antibiotics (e.g., Linezolid) due to balanced lipophilicity and solubility .
Biological Activity
3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, particularly focusing on its effects against various protozoan parasites and its pharmacological properties.
Synthesis and Structure-Activity Relationship (SAR)
The compound was synthesized through a series of chemical reactions involving the modification of existing phenylamine derivatives. The introduction of the morpholinyl and ethoxy groups was pivotal in enhancing the biological activity of the parent compound. Structure-activity relationship studies indicated that modifications at specific positions on the phenyl ring significantly influenced the compound's potency against target organisms.
Antiparasitic Effects
Research has demonstrated that this compound exhibits notable activity against several protozoan parasites, including Plasmodium falciparum and Trypanosoma cruzi. The compound's efficacy was evaluated using in vitro assays, where it showed a significant reduction in parasite viability at micromolar concentrations.
- Table 1: In Vitro Activity Against Protozoan Parasites
The above table summarizes the inhibitory concentration (IC50) values for this compound against different protozoan parasites, indicating its potential as an antiparasitic agent.
The mechanism underlying the antiparasitic activity of this compound is believed to involve the inhibition of specific metabolic pathways essential for parasite survival. Studies suggest that it may interfere with the synthesis of critical biomolecules or disrupt cellular integrity, leading to increased parasite mortality.
Pharmacokinetic Properties
Pharmacokinetic studies have shown that this compound possesses favorable properties such as good solubility and moderate permeability across biological membranes.
- Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Aqueous Solubility | 50.8 µM (pH 7.4) |
| Protein Binding | 99.9% |
| Metabolic Stability | Moderate |
These properties suggest that while the compound has high protein binding, its metabolic stability may require further optimization to enhance its therapeutic potential.
Case Studies
A recent study evaluated the efficacy of this compound in animal models infected with P. falciparum. The results showed a significant reduction in parasitemia levels compared to untreated controls, supporting its potential for further development as an antimalarial drug.
Q & A
Q. What are the recommended synthetic pathways for 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine, and what key reaction conditions must be optimized?
- Methodological Answer : Synthesis typically involves a multi-step approach:
- Step 1 : Start with 3-fluoro-4-hydroxyphenylamine.
- Step 2 : Introduce the morpholinoethoxy group via nucleophilic substitution. For example, react with 2-chloroethylmorpholine under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
- Step 3 : Purify intermediates via column chromatography or recrystallization.
Key optimizations include controlling reaction temperature (60–90°C), pH (basic conditions), and solvent polarity to minimize byproducts .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to verify substituent positions (e.g., fluorine at C3, morpholinoethoxy at C4).
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 281.3) .
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
- Methodological Answer :
- Solubility : Slightly soluble in water (≈2 mg/mL at 25°C) but highly soluble in polar aprotic solvents (e.g., DMSO, DMF). Solubility can be enhanced using co-solvents like ethanol (1:3 v/v water:ethanol) .
- Stability : Stable at -20°C under inert atmospheres (N₂/Ar). Avoid exposure to strong acids/oxidizers, which may cleave the morpholinoethoxy group .
Advanced Research Questions
Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound's morpholinoethoxy substituent in biological systems?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modified morpholino rings (e.g., piperazine or thiomorpholine replacements) to test hydrogen-bonding contributions.
- Biological Assays : Compare IC₅₀ values in kinase inhibition assays (e.g., EGFR or MAPK pathways) to determine substituent effects.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .
Q. How can researchers address discrepancies in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Purity Verification : Re-analyze compound batches via HPLC-MS to rule out impurities (e.g., residual morpholinoethyl chloride).
- Assay Standardization : Use uniform protocols (e.g., cell line passages, incubation times) to minimize variability.
- Structural Confirmation : Re-examine NMR data for stereochemical consistency, as minor enantiomers can alter activity .
Q. What advanced analytical techniques are critical for characterizing reaction intermediates and byproducts during synthesis?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Identify transient intermediates (e.g., ethoxylated precursors) with high sensitivity.
- X-ray Crystallography : Resolve ambiguous stereochemistry in morpholinoethoxy derivatives.
- Isotopic Labeling : Use O or F NMR to track substitution pathways and byproduct formation .
Key Notes
- Focus on methodological rigor for reproducibility in academic settings.
- Address data contradictions via systematic validation (e.g., purity checks, assay standardization).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
